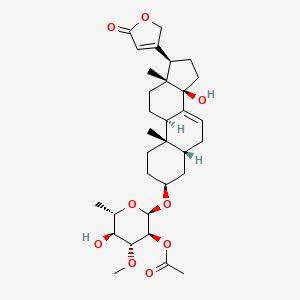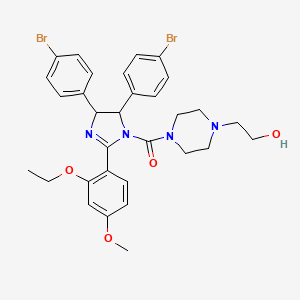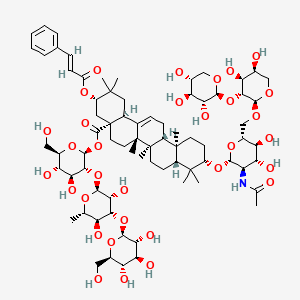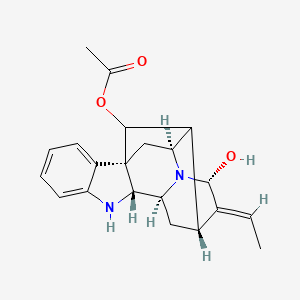
1,2-Dihydrovomilenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dihydrovomilenine is an indole alkaloid obtained by selective hydrogenation of the 1,2-position of vomilenine. It is an indole alkaloid and a hemiaminal. It derives from a vomilenine.
Wissenschaftliche Forschungsanwendungen
Enzymatic Role in Alkaloid Biosynthesis
1,2-Dihydrovomilenine is a key intermediate in the biosynthesis of certain alkaloids. It is specifically converted into 17-O-acetylnorajmaline, a precursor of the antiarrhythmic alkaloid ajmaline found in Rauvolfia species. This conversion is catalyzed by the enzyme 1,2-dihydrovomilenine reductase, indicating the compound's significance in medicinal alkaloid synthesis (Gao, Schumann, & Stöckigt, 2002).
Role in Vomilenine Reduction
Vomilenine reductase, another enzyme identified in Rauvolfia serpentina cell cultures, catalyzes the reduction of vomilenine to 2beta(R)-1,2-dihydrovomilenine. This process is integral to the biosynthesis of ajmaline, highlighting 1,2-dihydrovomilenine's pivotal role in this biochemical pathway (Schumann, Gao, & Stöckigt, 2002).
Chemical Synthesis and Pharmaceutical Applications
1,2-Dihydrovomilenine is part of important synthetic pathways for pharmaceuticals and natural products. For instance, TiCl3-mediated synthesis of indolenines, crucial in various biologically active compounds, involves the formation of 1,2-dihydrovomilenine related structures (Delayre, Piemontesi, Wang, & Zhu, 2020).
Potential in Cancer Therapy
Compounds derived from Rauwolfia serpentina, including 1,2-dihydrovomilenine, are being explored for their binding and inhibition of PARP-1, a target in cancer therapy. This research positions 1,2-dihydrovomilenine as a candidate for developing new anticancer drugs (Abuzenadah et al., 2022).
Role in Chemiluminescence and Bioluminescence
1,2-Dihydrovomilenine-related compounds, like 1,2-dioxetanes, are used in chemiluminescent assays. These assays are crucial in gene expression studies and have applications in biomedical and pharmaceutical research, showcasing the compound's utility in sensitive and quantitative detection methods (Olesen et al., 2000).
Eigenschaften
Produktname |
1,2-Dihydrovomilenine |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
[(1R,9R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-20,22,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17?,18-,19+,20+,21+/m0/s1 |
InChI-Schlüssel |
DRMGJVPVCAJMDJ-OEJJZAABSA-N |
Isomerische SMILES |
C/C=C/1\[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5OC(=O)C)N3[C@@H]1O)C6=CC=CC=C6N4 |
Kanonische SMILES |
CC=C1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1O)C6=CC=CC=C6N4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)
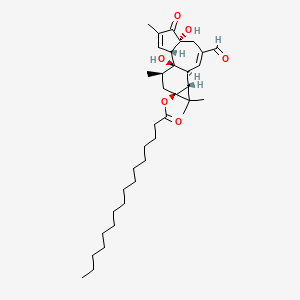

![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)

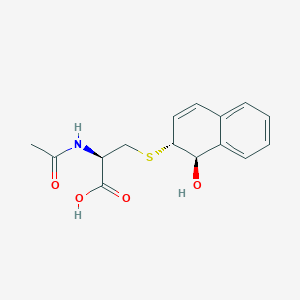
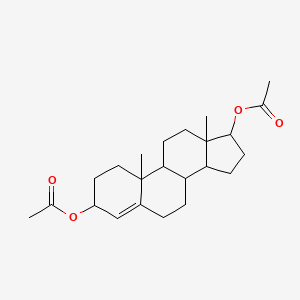

![(2S,3S,4S,5R,6R)-6-[[(3R,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1245937.png)

